An In-depth Technical Guide to 2-(5-Chloropyridin-2-yl)acetic acid hydrochloride: Structure, Analysis, and Applications
An In-depth Technical Guide to 2-(5-Chloropyridin-2-yl)acetic acid hydrochloride: Structure, Analysis, and Applications
Foreword
Welcome to this comprehensive technical guide on 2-(5-Chloropyridin-2-yl)acetic acid hydrochloride. As a senior application scientist, my goal is to provide you with a document that is not only technically accurate but also offers practical insights into the handling, analysis, and application of this important chemical intermediate. This guide is designed for researchers, scientists, and professionals in the field of drug development, and it is structured to provide a deep understanding of the subject matter, moving beyond simple protocols to explain the underlying scientific principles.
Introduction and Physicochemical Properties
Overview
2-(5-Chloropyridin-2-yl)acetic acid hydrochloride is a substituted pyridine derivative that serves as a crucial building block in modern organic and medicinal chemistry. Its structural features, namely the chlorinated pyridine ring and the acetic acid moiety, make it a versatile synthon for the introduction of this specific heterocyclic system into more complex molecules. The hydrochloride salt form enhances its stability and handling properties, making it suitable for a variety of synthetic applications. Its primary significance lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where the 5-chloropyridin-2-yl motif is often a critical component for biological activity.
Chemical Structure
The chemical structure of 2-(5-Chloropyridin-2-yl)acetic acid hydrochloride is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and an acetic acid group at the 2-position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.
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2D Structure:
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SMILES: C1=CC(=NC=C1Cl)CC(=O)O.Cl
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InChI: InChI=1S/C7H6ClNO2.ClH/c8-5-1-2-6(9-4-5)3-7(10)11;/h1-2,4H,3H2,(H,10,11);1H[1]
Physicochemical Data
A summary of the key physicochemical properties of 2-(5-Chloropyridin-2-yl)acetic acid (the free base) is provided in the table below. The hydrochloride salt will have a correspondingly higher molecular weight.
| Property | Value | Source |
| CAS Number | 1000522-43-9 (free acid) | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2][3] |
| Molecular Weight | 171.58 g/mol | [1][2][3] |
| IUPAC Name | 2-(5-chloro-2-pyridinyl)acetic acid | [1] |
| Monoisotopic Mass | 171.0087061 Da | [1][4] |
| XlogP (predicted) | 1.0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Mechanistic Insights
The synthesis of 2-(5-Chloropyridin-2-yl)acetic acid hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.
Retrosynthetic Analysis
A logical retrosynthetic approach to 2-(5-Chloropyridin-2-yl)acetic acid involves disconnecting the C-C bond between the pyridine ring and the acetic acid moiety. This leads back to a 2-halopyridine derivative and a two-carbon synthon. A more common and practical approach, however, involves the elaboration of a pre-existing methyl group at the 2-position of the pyridine ring.
Typical Synthesis Protocol
A common route for the synthesis of 2-(5-Chloropyridin-2-yl)acetic acid involves the chlorination of 2-picoline, followed by functional group manipulation to introduce the carboxylic acid. The final step is the formation of the hydrochloride salt.
Step 1: Chlorination of 2-Picoline
The starting material, 2-picoline, is first chlorinated to introduce the chlorine atom at the 5-position. This is a key step that leverages the directing effects of the pyridine nitrogen.
Step 2: Functionalization of the Methyl Group
The methyl group of 5-chloro-2-picoline is then functionalized to introduce the carboxylic acid. This can be achieved through various methods, such as oxidation or via a malonic ester synthesis.
Step 3: Formation of the Hydrochloride Salt
The free base, 2-(5-Chloropyridin-2-yl)acetic acid, is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
Caption: A generalized workflow for the synthesis of 2-(5-Chloropyridin-2-yl)acetic acid hydrochloride.
Comprehensive Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 2-(5-Chloropyridin-2-yl)acetic acid hydrochloride, especially when it is intended for use in pharmaceutical synthesis.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as a singlet for the methylene protons of the acetic acid group. The aromatic protons will appear as a set of coupled multiplets, with chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbons of the pyridine ring and the two carbons of the acetic acid moiety. The chemical shifts will be indicative of the electronic environment of each carbon atom.
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. For 2-(5-Chloropyridin-2-yl)acetic acid, the expected mass-to-charge ratios for various adducts are listed below.[4]
| Adduct | m/z |
| [M+H]⁺ | 172.01599 |
| [M+Na]⁺ | 193.99793 |
| [M-H]⁻ | 170.00143 |
3.1.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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A broad O-H stretch from the carboxylic acid.
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A strong C=O stretch from the carboxylic acid.
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C-Cl stretching vibrations.
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Aromatic C-H and C=C stretching vibrations from the pyridine ring.
Chromatographic Purity Assessment
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of 2-(5-Chloropyridin-2-yl)acetic acid hydrochloride. A well-developed HPLC method can separate the main compound from any starting materials, by-products, or degradation products.
A Typical HPLC Method:
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Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[5]
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile) is often employed.[5][6]
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Detection: UV detection at a wavelength where the pyridine ring absorbs, such as 270 nm, is suitable.[6]
Caption: A standard workflow for the purity analysis of 2-(5-Chloropyridin-2-yl)acetic acid hydrochloride by HPLC.
Applications in Research and Drug Development
The primary application of 2-(5-Chloropyridin-2-yl)acetic acid hydrochloride is as a key intermediate in the synthesis of pharmaceuticals.[8] The chlorinated pyridine moiety is a common feature in many biologically active molecules, and this compound provides an efficient way to incorporate it.
Role as a Key Intermediate
This compound is a precursor for the synthesis of more complex molecules, including those with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.[8][9] For example, it can be used in the synthesis of various enzyme inhibitors and receptor modulators. It is an intermediate in the synthesis of Edoxaban, an anticoagulant.[10]
Safety and Handling
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(5-Chloropyridin-2-yl)acetic acid is classified as:
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Harmful if swallowed (Acute toxicity, oral)[1]
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Causes skin irritation[1]
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Causes serious eye irritation[1]
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May cause respiratory irritation[1]
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-(5-Chloropyridin-2-yl)acetic acid hydrochloride is a valuable and versatile building block in organic synthesis, with particular importance in the field of drug discovery and development. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for its effective and safe use. This guide has provided a comprehensive overview of these aspects, with the aim of equipping researchers and scientists with the knowledge needed to confidently work with this compound.
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